5-Pentyl-2H-pyran-2-one
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Overview
Description
5-Pentyl-2H-pyran-2-one, also known as massoilactone, is a naturally occurring compound found in various plants and fungi. It is a member of the pyranone family, characterized by a six-membered ring containing an oxygen atom and a double bond. This compound is known for its distinctive coconut-like aroma and is used in various applications, including flavoring and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Pentyl-2H-pyran-2-one can be synthesized through various methods. One common approach involves the use of Trichoderma species, which produce this compound as a secondary metabolite. The synthesis involves culturing Trichoderma on potato dextrose agar (PDA) and extracting the compound using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Trichoderma species. The fermentation conditions, such as temperature, pH, and nutrient availability, are optimized to maximize the yield of the compound. The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-Pentyl-2H-pyran-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Pentyl-2H-pyran-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Pentyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain plant pathogens by interfering with their cellular processes. The compound can induce autophagy in fungal cells, leading to cell death. It also affects the expression of genes related to the TOR (Target of Rapamycin) pathway, which is crucial for cell growth and metabolism .
Comparison with Similar Compounds
5-Pentyl-2H-pyran-2-one can be compared with other similar compounds, such as:
6-Pentyl-2H-pyran-2-one: Another pyranone derivative with similar antifungal properties but different structural features.
Massoilactone: A compound with a similar structure but different biological activities.
2H-Pyran-2-one: The parent compound of the pyranone family, which serves as a building block for various derivatives.
These compounds share some common properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
23079-71-2 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-pentylpyran-2-one |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-9-6-7-10(11)12-8-9/h6-8H,2-5H2,1H3 |
InChI Key |
YSGNURNGKGAYOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=COC(=O)C=C1 |
Origin of Product |
United States |
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